molecular formula C21H30O2 B102673 2-hexyl-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol CAS No. 16720-05-1

2-hexyl-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol

Cat. No.: B102673
CAS No.: 16720-05-1
M. Wt: 314.5 g/mol
InChI Key: LTKDQQKMLKFYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- is a complex organic compound with the molecular formula C22H32O2. It is also known by other names such as 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo(b,d)pyran-1-ol, 3-Homotetrahydrocannibinol, Parahexyl, Pyrahexyl, and Synhexyl . This compound is part of the dibenzopyran family and is structurally related to cannabinoids, which are compounds found in the cannabis plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aromatic precursors and alkylating agents.

    Cyclization: The aromatic precursors undergo cyclization reactions to form the dibenzopyran core structure.

    Functional Group Modifications: Various functional group modifications are performed to introduce the hexyl and dimethyl groups at the desired positions.

    Hydrogenation: The final step involves hydrogenation to reduce the double bonds and obtain the tetrahydro form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chemical Reactions: Large-scale chemical reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of dibenzopyrans.

    Biology: The compound is studied for its potential biological activities, including interactions with cannabinoid receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in pain management and anti-inflammatory applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets:

    Cannabinoid Receptors: The compound binds to cannabinoid receptors (CB1 and CB2) in the body, modulating various physiological processes.

    Signal Transduction Pathways: It influences signal transduction pathways, leading to changes in cellular responses.

    Enzyme Inhibition: The compound may inhibit certain enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cannabinol (CBN): A cannabinoid with similar structural features but different biological activities.

    Tetrahydrocannabinol (THC): Another cannabinoid with psychoactive properties.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic effects.

Uniqueness

6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- is unique due to its specific structural modifications, which confer distinct chemical and biological properties

Properties

CAS No.

16720-05-1

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

2-hexyl-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol

InChI

InChI=1S/C21H30O2/c1-4-5-6-7-10-15-13-17-16-11-8-9-12-18(16)21(2,3)23-20(17)14-19(15)22/h13-14,22H,4-12H2,1-3H3

InChI Key

LTKDQQKMLKFYNJ-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC2=C(C=C1O)OC(C3=C2CCCC3)(C)C

Canonical SMILES

CCCCCCC1=CC2=C(C=C1O)OC(C3=C2CCCC3)(C)C

16720-05-1

Synonyms

7,8,9,10-Tetrahydro-6,6-dimethyl-2-hexyl-6H-dibenzo[b,d]pyran-3-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.